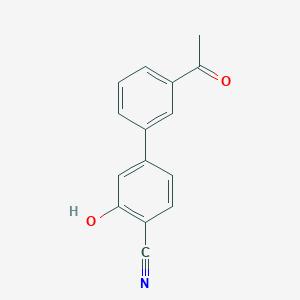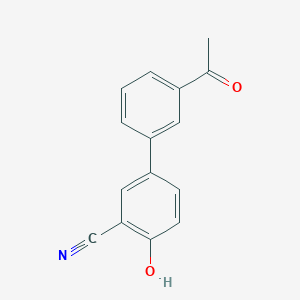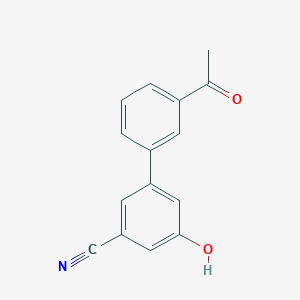
5-(3-Acetylphenyl)-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Acetylphenyl)-2-cyanophenol, 95% (5-APC-2-CN) is a chemical compound that has recently gained attention for its potential use in various scientific research applications. This compound is a derivative of phenol, an aromatic hydrocarbon, and is composed of a benzene ring with a hydroxyl group and a cyano group attached. It is a white solid at room temperature and has a melting point of 118°C. 5-APC-2-CN has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of applications in research.
Scientific Research Applications
5-(3-Acetylphenyl)-2-cyanophenol, 95% has been found to have a variety of applications in scientific research. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and aldehyde oxidase (AOX). In addition, it has been used in studies of the regulation of gene expression, as well as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is thought to act as an inhibitor of several enzymes, including COX-2, LOX, and AOX. These enzymes are involved in the production of prostaglandins, leukotrienes, and other inflammatory mediators, which are thought to be involved in the development of cancer and inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it has been found to inhibit the production of prostaglandins, leukotrienes, and other inflammatory mediators. In addition, it has been found to inhibit the growth of several types of cancer cells, as well as to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments has several advantages, including its relatively simple synthesis, its ability to inhibit several enzymes, and its potential therapeutic applications. However, there are also some limitations to its use, including its potential toxicity and the lack of data regarding its long-term effects.
Future Directions
The potential future directions for 5-(3-Acetylphenyl)-2-cyanophenol, 95% include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential uses in the laboratory. Finally, further research into its synthesis and purification methods may be necessary in order to optimize its use in laboratory experiments.
Synthesis Methods
5-(3-Acetylphenyl)-2-cyanophenol, 95% can be synthesized from phenol and sodium cyanide in an aqueous solution. The reaction is carried out at a temperature of 70°C and a pH of 11.5 in the presence of an acid catalyst. The reaction proceeds in several steps, including the formation of an intermediate compound, the addition of the cyano group, and the formation of the final product. The reaction is relatively simple and can be completed in a few hours.
properties
IUPAC Name |
4-(3-acetylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-3-2-4-12(7-11)13-5-6-14(9-16)15(18)8-13/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOYPRCVJMGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684744 |
Source


|
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-2-cyanophenol | |
CAS RN |
1261974-50-8 |
Source


|
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














